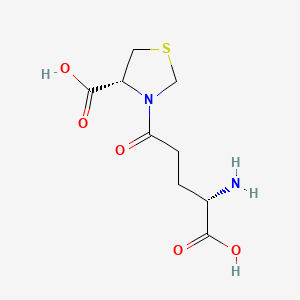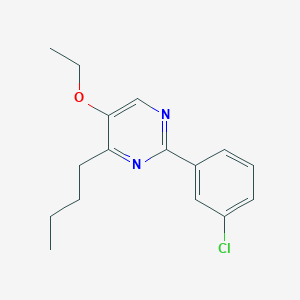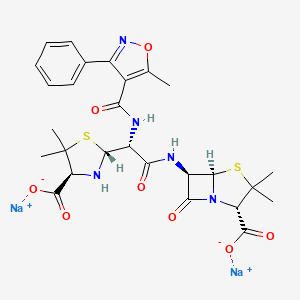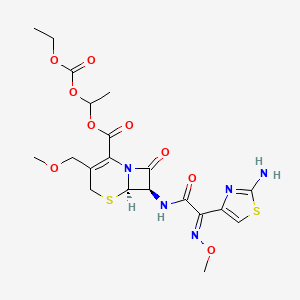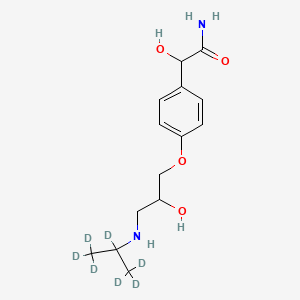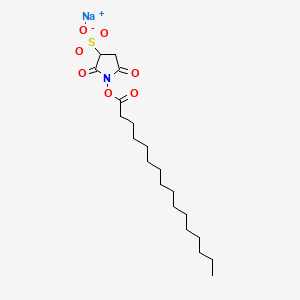
Sulfosuccinimidyl Palmitate Sodium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sulfosuccinimidyl Palmitate Sodium is a chemical derivative that combines palmitic acid, a common sixteen-carbon saturated fatty acid, with a sulfosuccinimidyl ester group, and a sodium counterion to enhance its solubility in water . This compound is often used in biochemical research due to its ability to modify proteins and other biomolecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Sulfosuccinimidyl Palmitate Sodium is synthesized by reacting palmitic acid with N-hydroxysulfosuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction typically occurs in an organic solvent like dimethylformamide (DMF) or dichloromethane (DCM) under mild conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
Sulfosuccinimidyl Palmitate Sodium primarily undergoes substitution reactions due to the presence of the reactive sulfosuccinimidyl ester group. This group can react with primary amines on proteins or other biomolecules, forming stable amide bonds .
Common Reagents and Conditions
Reagents: Primary amines, coupling agents like DCC or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Major Products
The major products of these reactions are amide-linked conjugates of this compound with the target biomolecule .
Applications De Recherche Scientifique
Sulfosuccinimidyl Palmitate Sodium is widely used in scientific research for various applications:
Protein Modification: It is used to attach palmitic acid to proteins, which can affect their localization, stability, and function.
Membrane Dynamics: Research often focuses on understanding how lipid modifications influence membrane dynamics and protein activity.
Biological Studies: It is used to study the roles of lipid modifications in cellular signaling pathways.
Medical Research: This compound has been used in studies related to diabetes and cardiovascular diseases.
Mécanisme D'action
Sulfosuccinimidyl Palmitate Sodium exerts its effects by modifying proteins through the formation of stable amide bonds with primary amines. This modification can alter the protein’s function, localization, and interactions with other molecules. The compound targets proteins involved in lipid metabolism and signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Sulfosuccinimidyl Oleate Sodium: Another sulfosuccinimidyl ester derivative used for similar applications.
Sulfosuccinimidyl Stearate Sodium: A derivative with a longer fatty acid chain.
Uniqueness
Sulfosuccinimidyl Palmitate Sodium is unique due to its specific fatty acid chain length (palmitic acid) and its ability to enhance the solubility of modified proteins in aqueous environments. This makes it particularly useful for studies involving membrane proteins and lipid modifications.
Propriétés
Formule moléculaire |
C20H34NNaO7S |
|---|---|
Poids moléculaire |
455.5 g/mol |
Nom IUPAC |
sodium;1-hexadecanoyloxy-2,5-dioxopyrrolidine-3-sulfonate |
InChI |
InChI=1S/C20H35NO7S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(23)28-21-18(22)16-17(20(21)24)29(25,26)27;/h17H,2-16H2,1H3,(H,25,26,27);/q;+1/p-1 |
Clé InChI |
KWVRVQJZBPYBGW-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCCCCCCCC(=O)ON1C(=O)CC(C1=O)S(=O)(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


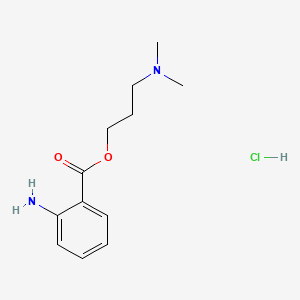
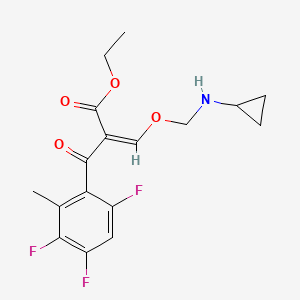
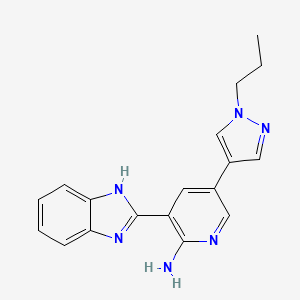
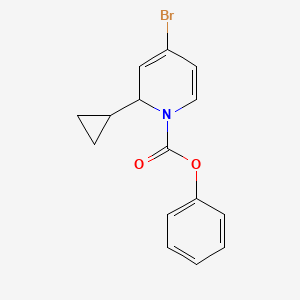

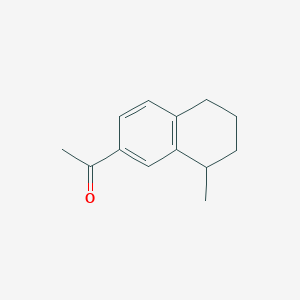
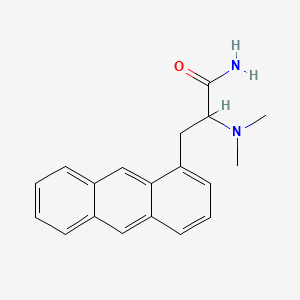
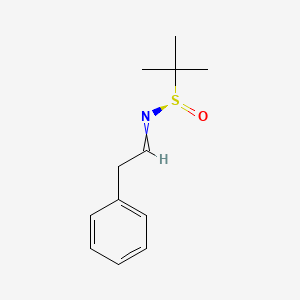
![Ethyl 2-[3-(1-chloroethyl)pyrazol-1-yl]pyridine-3-carboxylate](/img/structure/B13859724.png)
